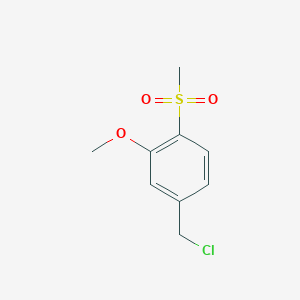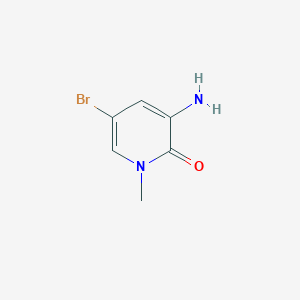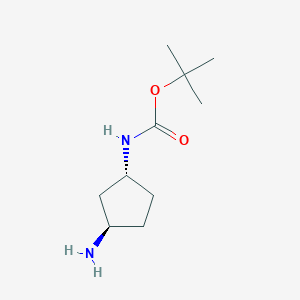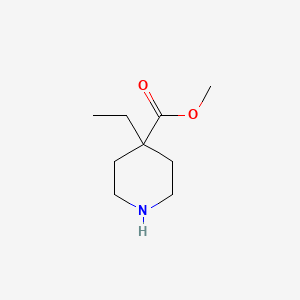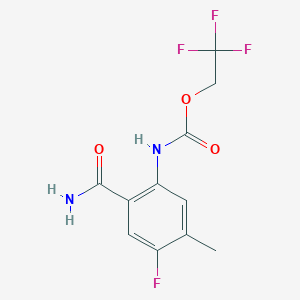
2,2,2-trifluoroethyl N-(2-carbamoyl-4-fluoro-5-methylphenyl)carbamate
Overview
Description
2,2,2-trifluoroethyl N-(2-carbamoyl-4-fluoro-5-methylphenyl)carbamate is a chemical compound with the CAS Number: 1334148-88-7. It has a molecular weight of 294.21 . The IUPAC name for this compound is 2,2,2-trifluoroethyl 2-(aminocarbonyl)-4-fluoro-5-methylphenylcarbamate .
Molecular Structure Analysis
The InChI code for this compound is 1S/C11H10F4N2O3/c1-5-2-8(6(9(16)18)3-7(5)12)17-10(19)20-4-11(13,14)15/h2-3H,4H2,1H3,(H2,16,18)(H,17,19) . This code provides a unique representation of the compound’s molecular structure.Scientific Research Applications
Chromatographic Applications
2,2,2-Trifluoroethyl N-(2-carbamoyl-4-fluoro-5-methylphenyl)carbamate and related compounds have been utilized in chromatographic techniques. Krause (1979) discusses a high-performance liquid chromatographic technique for determining carbamate insecticides, highlighting the sensitivity and selectivity of this method for detecting various carbamates at nanogram levels (Krause, 1979). Chankvetadze et al. (1997) describe the use of fluorinated phenylcarbamates of cellulose and amylose as chiral stationary phases in chromatography, emphasizing their improved chiral recognition abilities (Chankvetadze et al., 1997).
Organic Synthesis
In the field of organic synthesis, these compounds play a significant role. Koike and Akita (2016) discuss the use of similar fluorinated compounds in photoredox catalysis for carbon-carbon multiple bonds fluoromethylation (Koike & Akita, 2016). Limban, Marutescu, and Chifiriuc (2011) synthesized various thiourea derivatives, including fluorophenyl variants, demonstrating their potential in developing antimicrobial agents (Limban et al., 2011).
Photolabile Reagents
N-Methyl-N-(o-nitrophenyl)carbamates, closely related to the target compound, have been identified as effective photolabile alcohol protecting groups. Loudwig and Goeldner (2001) detail their use in high yield and clean deprotection induced by photolysis (Loudwig & Goeldner, 2001).
Pharmacological Research
In pharmacological research, similar compounds have been synthesized and studied for their structure-activity relationships. Palanki et al. (2000) conducted studies on N-[3, 5-bis(trifluoromethyl)phenyl][2-chloro-4-(trifluoromethyl)pyrimidin-5-yl]carboxamide, an inhibitor of transcription mediated by NF-kappaB and AP-1 transcription factors (Palanki et al., 2000).
properties
IUPAC Name |
2,2,2-trifluoroethyl N-(2-carbamoyl-4-fluoro-5-methylphenyl)carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10F4N2O3/c1-5-2-8(6(9(16)18)3-7(5)12)17-10(19)20-4-11(13,14)15/h2-3H,4H2,1H3,(H2,16,18)(H,17,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CREGNTVIAWXPDV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1F)C(=O)N)NC(=O)OCC(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10F4N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,2,2-trifluoroethyl N-(2-carbamoyl-4-fluoro-5-methylphenyl)carbamate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-[(3-butoxyphenyl)methyl]-2-chloroacetamide](/img/structure/B1524415.png)
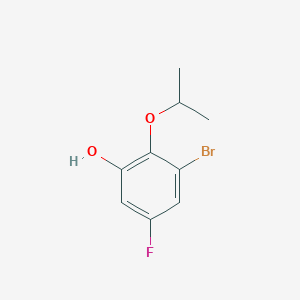
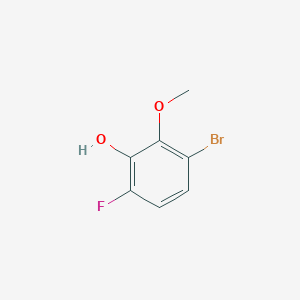


![Methyl 2-{[(2,2,2-trifluoroethoxy)carbonyl]amino}benzoate](/img/structure/B1524423.png)
